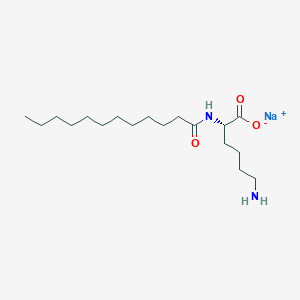

N-Lauroyl-DL-lysinesodiumsalt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Lauroyl-DL-lysinesodiumsalt is a compound derived from the amino acid lysine and lauric acid. It is commonly used as a surfactant due to its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This compound is often utilized in various industrial and pharmaceutical applications due to its ability to reduce surface tension and enhance the solubility of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Lauroyl-DL-lysinesodiumsalt typically involves the reaction of lysine with lauric acid. The process can be summarized in the following steps:

Preparation of Lysine Laurate: Lysine is reacted with lauric acid in the presence of methanol. The mixture is heated under reflux conditions, followed by cooling and filtration to obtain lysine laurate.

Formation of this compound: The lysine laurate is then reacted with sodium hydroxide to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The key steps include:

Raw Material Preparation: Sourcing and purification of lysine and lauric acid.

Reaction Setup: Mixing the reactants in large reactors with precise control over temperature, pressure, and pH.

Product Isolation: Filtration, washing, and drying of the final product to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Lauroyl-DL-lysinesodiumsalt can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases, leading to the breakdown of the amide bond and formation of lysine and lauric acid.

Oxidation: Under oxidative conditions, the lauric acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Electrophiles such as alkyl halides or acyl chlorides under mild to moderate conditions.

Major Products Formed

Hydrolysis: Lysine and lauric acid.

Oxidation: Oxidized derivatives of lauric acid.

Substitution: Substituted amide derivatives.

Scientific Research Applications

N-Lauroyl-DL-lysinesodiumsalt has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in the solubilization of membrane proteins and other hydrophobic biomolecules.

Medicine: Utilized in drug delivery systems to improve the bioavailability of poorly soluble drugs.

Industry: Applied in the formulation of cosmetics, personal care products, and detergents due to its surfactant properties

Mechanism of Action

The mechanism of action of N-Lauroyl-DL-lysinesodiumsalt is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby enhancing the solubility and dispersion of other compounds. This amphiphilic nature allows it to interact with both hydrophilic and hydrophobic molecules, making it effective in various applications .

Comparison with Similar Compounds

Similar Compounds

Sodium dodecyl sulfate: Another common surfactant with similar amphiphilic properties.

Sodium lauryl sulfate: Widely used in detergents and personal care products.

N-Lauroyl-L-alanine: Similar in structure but derived from alanine instead of lysine

Uniqueness

N-Lauroyl-DL-lysinesodiumsalt is unique due to its specific combination of lysine and lauric acid, which imparts distinct properties such as enhanced biocompatibility and biodegradability. This makes it particularly suitable for applications in pharmaceuticals and personal care products where safety and environmental impact are critical considerations .

Properties

Molecular Formula |

C18H35N2NaO3 |

|---|---|

Molecular Weight |

350.5 g/mol |

IUPAC Name |

sodium;(2S)-6-amino-2-(dodecanoylamino)hexanoate |

InChI |

InChI=1S/C18H36N2O3.Na/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-16(18(22)23)13-11-12-15-19;/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23);/q;+1/p-1/t16-;/m0./s1 |

InChI Key |

HYXYVOOPTRUMSN-NTISSMGPSA-M |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13139213.png)

![Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B13139218.png)

![5'-Acetyl-6'-methyl-2'-(methylsulfanyl)[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B13139300.png)